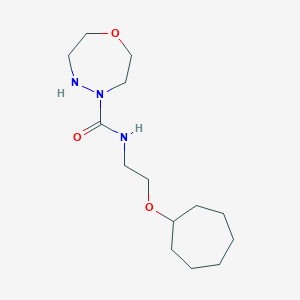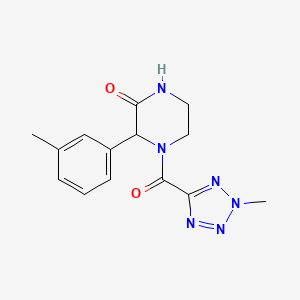
N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide, also known as CHOC, is a synthetic compound that belongs to the class of oxadiazepanes. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. CHOC is a highly versatile compound that has shown promising results in various laboratory experiments, making it an important tool for researchers in these fields.
Mécanisme D'action
The exact mechanism of action of N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide is not yet fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide is thought to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and sedative effects, as well as potential therapeutic applications in the treatment of various neurological disorders. It has also been shown to have potential applications in the treatment of other conditions, such as inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide is its versatility. It has been shown to have a wide range of biological activities, making it an important tool for researchers in various fields. It is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
However, there are also some limitations to the use of N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide in laboratory experiments. One of the main limitations is its potential toxicity. It has been shown to have toxic effects at high doses, which can limit its use in certain experiments. It is also relatively expensive compared to other compounds, which can be a limiting factor for some researchers.
Orientations Futures
There are many potential future directions for the use of N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide in scientific research. One potential direction is the development of new therapeutic applications for the treatment of various neurological disorders. Another potential direction is the exploration of its potential applications in the treatment of other conditions, such as inflammation and pain. Additionally, there is potential for the development of new synthetic methods for the production of N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide, which could make it more readily available for use in laboratory experiments.
Méthodes De Synthèse
The synthesis of N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide involves the reaction of 1,4,5-oxadiazepane-4-carboxylic acid with cycloheptylamine and 2-bromoethyl cycloheptyl ether. The reaction is carried out in the presence of a suitable catalyst under controlled conditions. The resulting product is purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. It has also been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy and anxiety disorders.
Propriétés
IUPAC Name |
N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c18-14(17-9-12-19-10-8-16-17)15-7-11-20-13-5-3-1-2-4-6-13/h13,16H,1-12H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEJCFNDPGUARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OCCNC(=O)N2CCOCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3,4,6,7,9-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-9a-ylmethyl)-2,2,5-trimethyl-1,3-dioxane-5-carboxamide](/img/structure/B7437625.png)
![[4-[3-(2-Methoxyphenoxy)piperidin-1-yl]pyridin-3-yl]methanol](/img/structure/B7437630.png)
![N-[4-(difluoromethoxy)phenyl]-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B7437637.png)
![Tert-butyl 3-[2-[(1-oxidopyridin-1-ium-3-yl)amino]-2-oxoethoxy]azetidine-1-carboxylate](/img/structure/B7437641.png)
![2-(2-methylpropyl)-5-[2-(5-methyl-1,4-thiazepan-4-yl)-2-oxoethyl]-1H-pyrazol-3-one](/img/structure/B7437650.png)
![1-[3,3-Bis(hydroxymethyl)pyrrolidin-1-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B7437659.png)

![N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437664.png)

![2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)
![1-(2,4-Dichlorophenyl)-2-[(4,4-dimethoxyoxan-3-yl)amino]ethanol](/img/structure/B7437708.png)
![(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7437717.png)
![1-(1-Benzofuran-2-yl)-2-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B7437724.png)
